molecular formula C14H14N2O3 B8081490 6-methyl-3-(N-phenylethanehydrazonoyl)-2H-pyran-2,4(3H)-dione

6-methyl-3-(N-phenylethanehydrazonoyl)-2H-pyran-2,4(3H)-dione

Cat. No.: B8081490
M. Wt: 258.27 g/mol
InChI Key: OVHCMEBHXQUHKE-XNTDXEJSSA-N
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Description

6-Methyl-3-(N-phenylethanehydrazonoyl)-2H-pyran-2,4(3H)-dione is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-3-(N-phenylethanehydrazonoyl)-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 6-methyl-2H-pyran-2,4(3H)-dione with phenylethanehydrazine under acidic conditions. The reaction is often carried out in a solvent like ethanol or methanol, with the temperature and reaction time carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and reagents are selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyran derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research in biology has explored the potential of this compound as a bioactive molecule. It may exhibit biological activity, such as enzyme inhibition or receptor binding, which can be useful in drug discovery.

Medicine: In the medical field, this compound could be investigated for its therapeutic properties. Its ability to interact with biological targets makes it a candidate for developing new drugs or treatments.

Industry: Industrially, this compound may find applications in the production of dyes, pigments, or other chemical products. Its versatility and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 6-methyl-3-(N-phenylethanehydrazonoyl)-2H-pyran-2,4(3H)-dione exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-Hydroxy-6-methyl-3-[(1E)-N-phenylethanehydrazonoyl]-2H-pyran-2-one

  • Other pyran-2,4(3H)-dione derivatives

Uniqueness: 6-Methyl-3-(N-phenylethanehydrazonoyl)-2H-pyran-2,4(3H)-dione stands out due to its specific structural features, such as the presence of the phenylethanehydrazono group. This group can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-[(E)-N-anilino-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-8-12(17)13(14(18)19-9)10(2)15-16-11-6-4-3-5-7-11/h3-8,13,16H,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHCMEBHXQUHKE-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C(=O)O1)C(=NNC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C(C(=O)O1)/C(=N/NC2=CC=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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